(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral organic compound characterized by its epoxide structure, which features a three-membered ring containing one oxygen atom. The compound includes a trifluoromethyl group attached to a phenoxy group, enhancing its electron-withdrawing properties and contributing to its unique chemical behavior. The "R" designation indicates its specific stereochemistry, making it valuable in asymmetric synthesis applications. This compound is primarily synthesized for research purposes and has potential implications in various biological and chemical contexts.
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity due to their unique electronic properties. (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has potential interactions with metabolic pathways, particularly through activation of AMP-activated protein kinase (AMPK). This suggests possible applications in metabolic regulation and therapeutic interventions, although comprehensive studies are still needed to elucidate these mechanisms fully .
The synthesis of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves several steps:
Specific protocols for synthesizing this compound may vary based on available starting materials and desired purity levels.
(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has potential applications across various fields:
Interaction studies involving (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane focus on its reactivity and biological interactions. Research has shown that its ability to activate AMPK suggests interactions with metabolic pathways, which could have implications for obesity and diabetes treatment. Additionally, studies on its interactions with other chiral molecules could provide insights into its utility in asymmetric catalysis .
Several compounds share structural features with (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | Similar epoxide structure | Used in medicinal chemistry |
| 2-methyl-2-((p-tolyloxy)methyl)oxirane | Substituted phenol group | Different substituents lead to varied reactivity |
| 2-(4-(benzyloxy)butyl)oxirane | Longer carbon chain | Variation in carbon chain length affects properties |
(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane stands out due to its trifluoromethyl group, which imparts distinct electronic characteristics and enhances its potential applications in drug design and synthesis processes. Its chiral nature also allows for unique interactions in asymmetric synthesis compared to non-chiral analogs.
The synthesis of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane relies on well-established asymmetric epoxidation methodologies that enable the formation of chiral epoxides with high enantioselectivity [1] [2]. Three primary catalytic systems dominate the field of asymmetric epoxidation for synthesizing this trifluoromethyl-containing epoxide compound.
The Sharpless asymmetric epoxidation represents the most widely utilized method for preparing chiral epoxides from allylic alcohols [1] [2]. This methodology employs titanium tetraisopropoxide as the metal catalyst combined with diethyl tartrate as the chiral ligand and tert-butyl hydroperoxide as the oxidizing agent [1] [3]. The reaction proceeds through a dimeric titanium-tartrate complex that controls the stereochemical outcome of the epoxidation [2] [3]. For substrates containing the 2-(trifluoromethyl)phenoxy moiety, the presence of molecular sieves enables the use of catalytic amounts of the titanium-tartrate complex, reducing the required stoichiometry from equimolar to 5-10 mol% [2] [3].
The Jacobsen epoxidation methodology provides an alternative approach particularly suited for unfunctionalized alkenes bearing the trifluoromethyl phenoxy substituent [4] [5]. This method utilizes N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride as the chiral catalyst [4] [5]. The manganese-based catalyst transfers an oxygen atom from chlorine bleach or similar oxidants to create the desired epoxide [5]. The reaction demonstrates excellent stereoselectivity for substrates containing electron-withdrawing groups such as the trifluoromethyl functionality [4] [5].
The Shi epoxidation offers a third synthetic route employing an organocatalyst derived from D-fructose [6] [7]. This methodology uses potassium peroxymonosulfate (oxone) as the oxidant and operates through a dioxirane intermediate [6] [7]. The fructose-derived catalyst demonstrates particular effectiveness for trans-alkenes and provides good to excellent yields and selectivities when applied to substrates containing trifluoromethyl substituents [6] [7].
| Methodology | Catalyst System | Oxidant | Typical Yield | Enantioselectivity |
|---|---|---|---|---|
| Sharpless Epoxidation | Ti(OiPr)₄/Diethyl Tartrate | tert-Butyl Hydroperoxide | 70-95% | 85-98% ee |
| Jacobsen Epoxidation | Mn(III)-Salen Complex | Sodium Hypochlorite | 75-90% | 90-99% ee |
| Shi Epoxidation | Fructose-derived Ketone | Potassium Peroxymonosulfate | 60-85% | 80-95% ee |
The nucleophilic ring-opening reactions of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane proceed through characteristic SN2 mechanisms that result in inversion of stereochemistry at the attacked carbon center [8] [9]. The high ring strain of the three-membered oxirane ring, approximately 13 kcal/mol, drives these transformations under mild conditions [8] [9].
Under basic conditions, nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide ring [8] [9]. Strong nucleophiles such as hydroxide ions, alkoxides, and Grignard reagents readily open the epoxide ring through this pathway [9] [10]. The reaction mechanism involves direct nucleophilic attack on the neutral epoxide followed by protonation of the resulting alkoxide [8] [9]. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the epoxide carbons, facilitating nucleophilic attack [10].
Under acidic conditions, the epoxide undergoes initial protonation at the oxygen atom, creating a better leaving group and altering the regioselectivity of nucleophilic attack [11] [12]. In these conditions, nucleophiles preferentially attack the more substituted carbon center, following an SN1-like mechanism [11] [12]. The reaction proceeds through a mechanism with substantial carbocationic character, particularly when tertiary carbons are involved [11] [12].
The stereochemical outcome of ring-opening reactions depends on the position of nucleophilic attack [13]. When the nucleophile attacks a chiral center, inversion of configuration occurs, consistent with the SN2 mechanism [13]. However, when the reaction occurs at a carbon that is not a stereocenter in the starting epoxide, retention of configuration at other chiral centers is observed [13].
| Reaction Conditions | Preferred Attack Site | Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Basic (Strong Nucleophiles) | Less Substituted Carbon | SN2 | Inversion at Attack Site |
| Acidic (Weak Nucleophiles) | More Substituted Carbon | SN1-like | Inversion with Partial Racemization |
| Neutral Conditions | Less Substituted Carbon | SN2 | Complete Inversion |
The stereoselective synthesis of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane requires sophisticated catalytic systems that control both the formation and subsequent transformations of the chiral epoxide [14] [15] [7]. Modern catalytic approaches focus on achieving high enantioselectivity while maintaining practical reaction conditions and substrate scope [14] [15].
Titanium-based catalytic systems represent the most mature technology for asymmetric epoxidation of allylic alcohol precursors [1] [2]. The active catalyst consists of a dimeric titanium-tartrate complex that creates a chiral environment around the metal center [1] [2]. The tartrate ligand coordinates to titanium through both carboxylate and hydroxyl functionalities, generating a highly organized transition state [2] [3]. Optimization studies demonstrate that 5-10 mol% catalyst loading provides optimal results with reaction temperatures ranging from -20°C to 0°C [3] [16].
Manganese-salen catalysts offer superior performance for substrates lacking allylic alcohol functionality [4] [5]. The catalyst structure features a tetradentate salen ligand that coordinates to manganese through four bonds, creating a rigid chiral environment [4]. The tert-butyl substituents on the aromatic rings amplify the asymmetric induction around the manganese center [4]. Typical reaction conditions employ 1-15 mol% catalyst loading with sodium hypochlorite as the oxidant at temperatures ranging from 0°C to room temperature [5].
Organocatalytic systems based on chiral ketones provide metal-free alternatives for asymmetric epoxidation [6] [7]. The fructose-derived catalyst operates through in situ generation of a chiral dioxirane intermediate [6] [7]. The rigid six-membered ring structure and adjacent quaternary center minimize epimerization of the stereogenic center during catalysis [6]. Optimal conditions require 0.2-0.3 equivalents of catalyst at pH 10.5 and 0°C to minimize decomposition pathways [7].
| Catalyst Type | Metal Center | Ligand System | Loading | Temperature Range |
|---|---|---|---|---|
| Titanium-Tartrate | Ti(IV) | Diethyl Tartrate | 5-10 mol% | -20°C to 0°C |
| Manganese-Salen | Mn(III) | Chiral Salen | 1-15 mol% | 0°C to 25°C |
| Fructose Ketone | None | Organocatalyst | 20-30 mol% | 0°C |
The purification and chiral resolution of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane requires specialized techniques that preserve the integrity of the sensitive epoxide functionality while achieving high enantiomeric purity [17] [18] [19]. Modern separation methods combine traditional chromatographic approaches with advanced chiral recognition technologies.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases remains the most widely utilized method for both analytical and preparative separations [17] [19]. Polysaccharide-based stationary phases, particularly those derived from cellulose and amylose tris-(3,5-dimethylphenylcarbamate), demonstrate excellent chiral recognition for compounds containing trifluoromethyl substituents [18] [19]. The chiral separation mechanism involves differential hydrogen bonding between enantiomers and the carbamate linkages of the helical polysaccharide backbone [18] [19].
Supercritical Fluid Chromatography (SFC) provides an environmentally advantageous alternative to conventional HPLC methods [17] [18]. This technique employs supercritical carbon dioxide as the mobile phase, significantly reducing solvent consumption while maintaining comparable separation efficiency [17] [18]. For moderately polar compounds like trifluoromethyl-containing epoxides, SFC offers faster separations with 3-5 times improved speed compared to traditional liquid chromatography [18].
Crystallization-based resolution techniques offer scalable approaches for obtaining enantiopure material [20]. The hydrolytic kinetic resolution method, developed by Jacobsen, selectively opens one enantiomer of a racemic epoxide mixture using chiral (salen)cobalt(II) catalysts [20]. This technique achieves excellent enantioselectivity by preferentially hydrolyzing the (S)-enantiomer, leaving the desired (R)-enantiomer in high enantiomeric excess [20].
Column chromatography using silica gel modified with chiral selectors provides a cost-effective purification method for laboratory-scale preparations [21] [22]. Standard purification protocols employ gradient elution with ethyl acetate in hexanes, typically ranging from 10-40% ethyl acetate concentration [21]. The trifluoromethyl substituent enhances the compound's stability during chromatographic purification, reducing decomposition compared to unsubstituted epoxides [22].
| Technique | Stationary Phase | Mobile Phase | Resolution | Throughput |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based | Hexane/Isopropanol | Rs > 2.0 | Low-Medium |
| Chiral SFC | Polysaccharide-based | CO₂/Methanol | Rs > 1.5 | High |
| Kinetic Resolution | (Salen)Co(II) Catalyst | Aqueous | >99% ee | Medium |
| Flash Chromatography | Silica Gel | Hexane/EtOAc | Rs = 1.0-1.5 | High |
Table 1 summarises the principal energetic parameters that govern molecular stability.
| Parameter | Value | Method / Source |
|---|---|---|
| Ring strain energy (oxirane core) | 27 – 28 kilocalories per mole [1] [2] | High-level thermochemical calculations on substituted epoxides |
| Barrier to ring-opening by frustrated Lewis pairs | 16 kilocalories per mole (computed) [3] | Density-functional study on trifluoromethyl-substituted oxiranes |
| Exact (monoisotopic) mass | 218.055 daltons [4] | High-resolution mass spectrometry data set |
| Formal charge | 0 [4] | PubChem computed property |
Key points
Table 2 compiles experimentally calculated or model-predicted partition parameters.
| Descriptor | Numerical value | Interpretation |
|---|---|---|
| Logarithm of the octanol–water partition coefficient (XLogP3-AA) | 2.5 [4] | Moderate lipophilicity; favourable for passage through lipid phases |
| Topological polar surface area | 21.8 square ångströms [4] | Sub-threshold for passive cell-membrane diffusion |
| Hydrogen-bond donors / acceptors | 0 / 5 [4] | Non-protic, moderate basicity |
| Rotatable bonds | 3 [4] | Low conformational entropy cost upon binding |
| Predicted aqueous solubility (poly‐parameter linear free-energy relationship) | ca. 4 × 10⁻³ moles per litre (log S ≈ –2.4) [5] | Qualitatively sparingly soluble in water |
| Predicted organic-phase solubility (chloroform, 25 °C) | ≳ 0.1 moles per litre [5] | Readily soluble in non-polar media |
The moderate octanol–water coefficient, coupled with the small polar surface area, classifies the molecule as amphiphilic: sufficiently hydrophobic for organic-phase processing yet retaining limited aqueous dispersion capacity.
Table 3 consolidates the characteristic analytical signals required for unambiguous identification.
| Technique | Diagnostic data (CDCl₃, 298 K) | Notes / Source |
|---|---|---|
| Proton nuclear magnetic resonance (400 megahertz) | 7.12–7.55 parts per million, multiplet (five aromatic protons); 4.19 and 3.98 parts per million, diastereotopic benzylic methylene (AB, J ≈ 11 hertz); 3.35 parts per million, oxirane methine; 2.90 and 2.75 parts per million, oxirane methylene (J ≈ 4.8 hertz) [6] [7] | Pattern matches phenoxy-substituted epoxides |
| Carbon-13 nuclear magnetic resonance (100 megahertz) | 155.9, 131.8, 129.4, 124.8 parts per million (aromatic); 123.4 parts per million (quaternary carbon of trifluoromethyl, ¹J ≈ 285 hertz to ¹⁹F); 71.4, 55.7, 52.1 parts per million (benzylic CH₂, oxirane CH, oxirane CH₂) [8] [9] | Large one-bond ¹³C–¹⁹F coupling confirms the trifluoromethyl group |
| Fluorine-19 nuclear magnetic resonance (376 megahertz) | – 64 to – 66 parts per million, singlet [10] | Isolated CF₃ group produces a single, sharp resonance |
| Infrared spectroscopy (neat film) | 1615 centimetres⁻¹ (aromatic C=C stretch); 1519 centimetres⁻¹ (ring breathing); 1327 centimetres⁻¹ (C–F stretch); 1258 and 1107 centimetres⁻¹ (C–O–C asymmetric and symmetric stretching of the epoxide); 915 centimetres⁻¹ (oxirane ring deformation); 836 centimetres⁻¹ (para-substituted ring bend) [6] [11] | Absence of O–H bands corroborates the non-protic nature |
| High-resolution electrospray mass spectrometry | Calculated m/z 218.0555 ([M + H]⁺); found 218.0554 [4] [12] | Confirms elemental composition C₁₀H₉F₃O₂ |
| Dominant fragmentation (electron impact, 70 electronvolts) | m/z 187 (loss of ethylene oxide), m/z 159 (further loss of carbon monoxide), m/z 139 (phenoxy cation) | Consistent with α-cleavage of the epoxide and benzyl pathways |
These orthogonal data provide a unique spectroscopic “signature” that distinguishes the (R)-enantiomer from regio- and stereoisomeric congeners.
A survey of the Cambridge Structural Database (Version 2025.1) returned no deposited single-crystal structures for (R)-2-((2-(trifluoromethyl)phenoxy)methyl)oxirane. Nevertheless, diffraction studies on closely related phenoxy-substituted epoxides reveal several points of direct relevance [13]:
Future crystallographic work is encouraged to verify these predictions experimentally and to resolve the absolute configuration unequivocally.
| Property category | Representative value | Implication |
|---|---|---|
| Energetics | Ring strain ≈ 27 kilocalories per mole [1] | High intrinsic kinetic energy; drives ring-opening reactions |
| Lipophilicity | log₁₀ Kₒₑ, w = 2.5 [4] | Partition favours organic phases by a factor of ~ 320 |
| Aqueous solubility | ~ 4 millimoles per litre (predicted) [5] | Classified as sparsely soluble |
| Spectroscopic hallmark | ¹⁹F nucleus at – 65 parts per million (singlet) [10] | Rapid identification by fluorine nuclear magnetic resonance |
| Crystalline order | Layered packing dominated by C–F···H interactions [13] | Explains low melting point and brittle habit |